

# A Technical Guide to 1-CBZ-4-amino-4-methylpiperidine for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-CBZ-4-AMINO-4-METHYLPIPERIDINE

Cat. No.: B596396

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **1-CBZ-4-amino-4-methylpiperidine**, a versatile building block for researchers, scientists, and drug development professionals. The document outlines its chemical properties, commercial availability, a detailed synthesis protocol, and its application in the context of drug discovery, particularly as a scaffold for C-C chemokine receptor type 5 (CCR5) antagonists.

## Chemical Identity and Properties

**1-CBZ-4-amino-4-methylpiperidine**, systematically named benzyl 4-amino-4-methylpiperidine-1-carboxylate, is a piperidine derivative featuring a carbamate protecting group. Its chemical structure and key properties are summarized below.

Property	Value
Chemical Name	Benzyl 4-amino-4-methylpiperidine-1-carboxylate
Synonyms	1-CBZ-4-amino-4-methylpiperidine
CAS Number	169750-59-8
Molecular Formula	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	248.32 g/mol
Appearance	Typically a white to off-white solid
Purity	Commonly available at ≥97%
Solubility	Soluble in organic solvents

## Commercial Availability

**1-CBZ-4-amino-4-methylpiperidine** is available from several commercial chemical suppliers. Researchers can procure this compound from vendors specializing in intermediates for pharmaceutical and medicinal chemistry research. Some of the known suppliers include:

- CymitQuimica
- ENAO Chemical Co., Limited
- Amadis Chemical Company Limited
- ChemScene LLC

## Synthesis Protocol: Deprotection of Boc-Protected Precursor

The target compound is commonly synthesized from its N-Boc protected precursor, benzyl 4-[[[(tert-butoxy)carbonyl]amino]-4-methylpiperidine-1-carboxylate (CAS: 169750-60-1). The synthesis involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. A general, adaptable protocol is provided below.

## Materials:

- Benzyl 4-[[[(tert-butoxy)carbonyl]amino]-4-methylpiperidine-1-carboxylate
- 4 M Hydrogen Chloride (HCl) in 1,4-dioxane
- Anhydrous 1,4-dioxane
- Round-bottom flask
- Magnetic stirrer
- Cold diethyl ether (for precipitation)
- Filtration apparatus

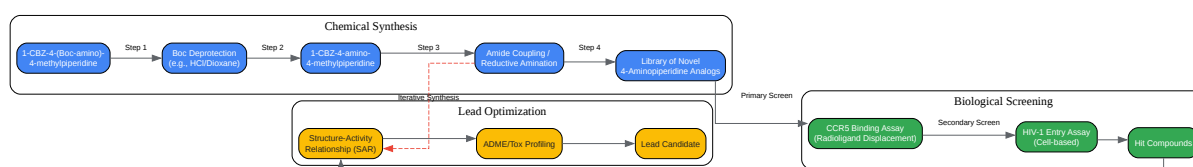
## Procedure:

- Dissolution: Dissolve the Boc-protected precursor in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
- Deprotection: To the stirred solution, add 5-10 equivalents of 4 M HCl in 1,4-dioxane.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- Precipitation: Upon completion of the reaction, add cold diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.
- Isolation: Collect the precipitate by filtration and wash it with cold diethyl ether.
- Drying: Dry the isolated solid under vacuum to yield the final product, benzyl 4-amino-4-methylpiperidine-1-carboxylate hydrochloride.

# Application in Drug Discovery: CCR5 Antagonist Development

The 4-aminopiperidine scaffold is a key structural motif in the development of antagonists for the C-C chemokine receptor type 5 (CCR5). CCR5 is a G-protein coupled receptor (GPCR) that functions as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][2] Small molecules that block CCR5 can prevent viral entry and are a validated therapeutic strategy for HIV/AIDS.[1]

The workflow for the discovery and evaluation of novel CCR5 antagonists based on the **1-CBZ-4-amino-4-methylpiperidine** scaffold typically involves several stages, from initial synthesis to biological screening.



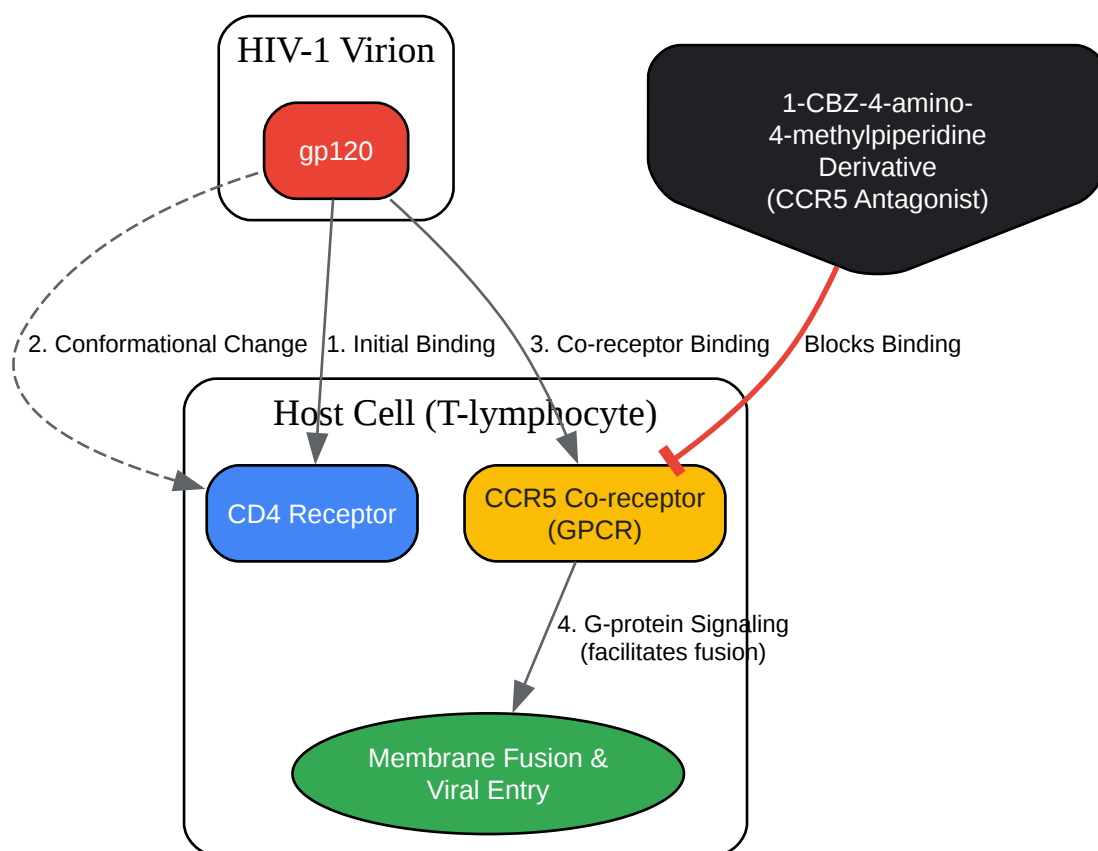
[Click to download full resolution via product page](#)

## Drug discovery workflow for novel CCR5 antagonists.

The logical flow for developing these potential therapeutics begins with the synthesis of a library of diverse analogs from the core scaffold. These compounds are then subjected to a primary screen, often a competitive binding assay, to identify molecules that interact with the CCR5 receptor. Hits from the primary screen are then evaluated in a secondary, cell-based functional assay to confirm their ability to block HIV-1 entry. Promising candidates undergo further optimization of their structure to improve potency, selectivity, and pharmacokinetic properties, a process guided by structure-activity relationship (SAR) studies.

## Signaling Pathway Context: GPCR-Mediated HIV-1 Entry

The therapeutic rationale for developing CCR5 antagonists is rooted in the G-protein coupled receptor (GPCR) signaling pathway that HIV-1 co-opts for viral entry.



[Click to download full resolution via product page](#)

Mechanism of HIV-1 entry and its inhibition.

The viral envelope protein gp120 first binds to the CD4 receptor on the surface of a host T-lymphocyte. This initial binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers downstream signaling through the G-protein pathway, which ultimately facilitates the fusion of the viral and host cell membranes, allowing the viral contents to enter the cell.<sup>[3]</sup> CCR5 antagonists, developed from scaffolds like **1-CBZ-4-amino-4-methylpiperidine**, act by binding

to the CCR5 receptor and preventing its interaction with gp120, thereby blocking a critical step in the viral life cycle.[1]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 1-CBZ-4-amino-4-methylpiperidine for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b596396#commercial-suppliers-of-1-cbz-4-amino-4-methylpiperidine]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)